1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea
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Overview
Description
1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea is a compound that features a trifluoromethyl group, a pyridazinone ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyridazinone ring and phenylurea moiety contribute to its overall activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds also contain a trifluoromethyl group and are used in various chemical and biological applications.
Indole derivatives: Indole derivatives possess diverse biological activities and are used in the development of new therapeutic agents.
Uniqueness
1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)11-6-7-12(22)21(20-11)9-8-18-13(23)19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,18,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFODEOQIQFMBSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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